molecular formula C17H20F3NO3 B2517705 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 900006-42-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2517705
CAS No.: 900006-42-0
M. Wt: 343.346
InChI Key: YMNFZCHOROUVHE-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of cyclohexanone with ethylene glycol to form 1,4-dioxaspiro[4.5]decane . This intermediate is then reacted with a suitable benzoyl chloride derivative under basic conditions to introduce the benzamide functionality. The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The spirocyclic core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzamide moiety can form hydrogen bonds with proteins, potentially inhibiting their function. The spirocyclic structure provides rigidity, which can enhance binding specificity and affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its spirocyclic structure, trifluoromethyl group, and benzamide functionality. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-3-2-6-13(14)15(22)21-10-12-11-23-16(24-12)8-4-1-5-9-16/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNFZCHOROUVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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